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Compound of Interest

5-Bromo-2-
Compound Name: _ _ -
(isopropylamino)pyrimidine

Cat. No.: B1285334

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-
(isopropylamino)pyrimidine

This technical guide provides a comprehensive overview of the known physicochemical
properties of 5-Bromo-2-(isopropylamino)pyrimidine, a heterocyclic organic compound.
Intended for researchers, scientists, and professionals in drug development, this document
summarizes available data and presents detailed experimental protocols for the determination
of key chemical and physical characteristics.

Core Properties

5-Bromo-2-(isopropylamino)pyrimidine is a substituted pyrimidine derivative. Pyrimidine
scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range
of biologically active molecules.[1] This compound serves as a valuable building block in
organic synthesis.[2]

Data Summary

The fundamental physicochemical properties of 5-Bromo-2-(isopropylamino)pyrimidine are
summarized in the table below. While basic identifiers are well-established, specific
experimental values for several key properties are not readily available in public literature.
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Property Value Source

5-bromo-N-(propan-2-

IUPAC Name
yl)pyrimidin-2-amine
CAS Number 77476-95-0 [31[4]1[5][6]
Molecular Formula C7H10BrNs [311415][6]
Molecular Weight 216.08 g/mol 3114151161
Physical Form Solid [3]
) ) Experimentally determined
Melting Point ) )
data not publicly available
N ) Experimentally determined
Boiling Point ) ]
data not publicly available
. Experimentally determined
Solubility ) ]
data not publicly available
Experimentally determined
pKa

data not publicly available

Experimentally determined
logP (Octanol/Water) i .
data not publicly available

Experimental Protocols for Physicochemical
Characterization

This section details the standard methodologies for determining the primary physicochemical
properties of a solid organic compound like 5-Bromo-2-(isopropylamino)pyrimidine.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically
exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method
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o Sample Preparation: A small amount of the dry, powdered compound is packed into a glass
capillary tube, which is sealed at one end. The sample is compacted by tapping the tube or
dropping it through a longer glass tube to ensure dense packing.

o Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus,
which consists of a heated metal block and a viewing lens.

o Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it
approaches the expected melting point.

o Data Recording: Two temperatures are recorded: the temperature at which the first drop of
liquid appears and the temperature at which the entire sample becomes a liquid. This range
is reported as the melting point.

Aqueous Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given
temperature to form a saturated solution.

Methodology: Shake-Flask Method

o Sample Preparation: An excess amount of the solid compound is added to a known volume
of purified water (or a specific buffer system) in a sealed flask.

o Equilibration: The flask is agitated in a constant temperature water bath for a prolonged
period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and
undissolved solid.

o Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the
supernatant is carefully removed and filtered (using a filter that does not adsorb the
compound) or centrifuged to separate the saturated solution from the excess solid.

e Quantification: The concentration of the compound in the clear, saturated solution is
determined using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) or UV-Vis Spectroscopy. The resulting concentration is the
equilibrium solubility.
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lonization Constant (pKa) Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is critical
for predicting the ionization state of a compound at different pH values.

Methodology: Potentiometric Titration

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent
(often a water-cosolvent mixture) to create a solution of known concentration.

« Titration: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
A standardized solution of a strong acid (e.g., HCI) or a strong base (e.g., NaOH) is added
incrementally using a burette.

o Data Collection: The pH of the solution is recorded after each addition of the titrant.

e Analysis: A titration curve is generated by plotting the measured pH versus the volume of
titrant added. The pKa corresponds to the pH at the half-equivalence point, where the
concentrations of the acidic and conjugate base forms of the compound are equal. This point
is identified as the midpoint of the buffer region in the titration curve.

Partition Coefficient (logP) Determination

The partition coefficient (P) measures a compound's lipophilicity by quantifying its differential
solubility in two immiscible phases, typically n-octanol and water. LogP is its base-10 logarithm.

Methodology: Shake-Flask Method

o Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD
measurement) are mixed and shaken vigorously to mutually saturate the two phases. The
phases are then allowed to separate completely.

o Partitioning: A known amount of the compound is dissolved in one of the phases (usually the
one in which it is more soluble). This solution is then combined with an equal volume of the
other pre-saturated phase in a sealed flask.

» Equilibration: The flask is agitated for several hours to allow the compound to partition
between the two phases until equilibrium is reached.
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» Phase Separation and Quantification: The mixture is centrifuged to ensure complete
separation of the octanol and aqueous layers. The concentration of the compound in each
phase is then measured using an appropriate analytical method like HPLC.

o Calculation: LogP is calculated using the formula: LogP = logio([Concentration in Octanol] /
[Concentration in Aqueous Phase)).

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical
characterization of a novel chemical entity such as 5-Bromo-2-(isopropylamino)pyrimidine.
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Caption: Workflow for physicochemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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